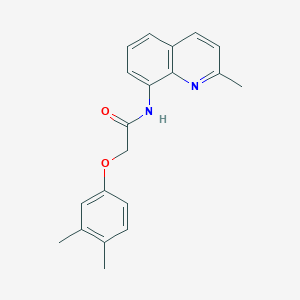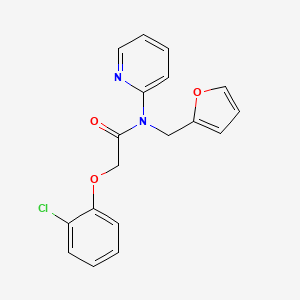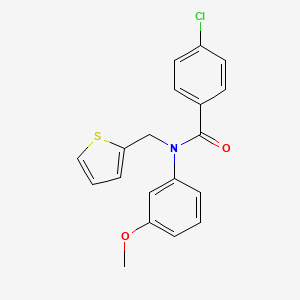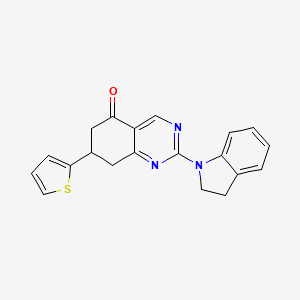
2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a quinoline ring and a dimethylphenoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated quinoline compound.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide: Unique due to its specific substitution pattern on the quinoline and phenoxy rings.
Other Acetamides: Compounds with similar acetamide linkages but different substituents on the aromatic rings.
Quinoline Derivatives: Compounds with various functional groups attached to the quinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-10-17(11-14(13)2)24-12-19(23)22-18-6-4-5-16-9-8-15(3)21-20(16)18/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
ONNMLDZNSGZGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14983925.png)
![N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983928.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B14983930.png)
![1-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B14983938.png)

![N-(4-chlorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983952.png)
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcar boxamide](/img/structure/B14983962.png)

![(2-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14983973.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B14983975.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B14983990.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14984001.png)
![N-(3-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984021.png)
